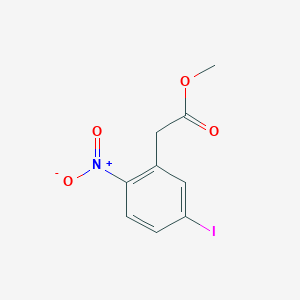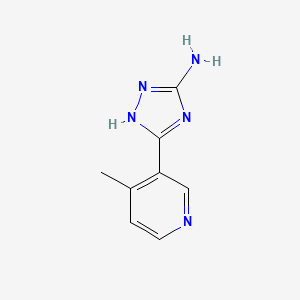
5-Amino-3-(4-methyl-3-pyridyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-(4-methyl-3-pyridyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(4-methyl-3-pyridyl)-1H-1,2,4-triazole typically involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate reagent, such as sodium nitrite, under acidic conditions to yield the desired triazole compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-Amino-3-(4-methyl-3-pyridyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the triazole compound.
Reduction: Dihydro derivatives of the triazole compound.
Substitution: Alkylated or acylated derivatives of the triazole compound.
科学的研究の応用
5-Amino-3-(4-methyl-3-pyridyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 5-Amino-3-(4-methyl-3-pyridyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, microbial growth, and cancer cell proliferation.
類似化合物との比較
Similar Compounds
3-Amino-4-methylpyridine: A precursor in the synthesis of 5-Amino-3-(4-methyl-3-pyridyl)-1H-1,2,4-triazole.
4-Methyl-3-pyridinecarboxaldehyde: Another precursor used in the synthesis.
1H-1,2,4-Triazole: The core structure of the compound, which can be modified to yield various derivatives.
Uniqueness
This compound is unique due to its fused triazole-pyridine structure, which imparts distinct chemical and biological properties. This structural feature allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
特性
分子式 |
C8H9N5 |
|---|---|
分子量 |
175.19 g/mol |
IUPAC名 |
5-(4-methylpyridin-3-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H9N5/c1-5-2-3-10-4-6(5)7-11-8(9)13-12-7/h2-4H,1H3,(H3,9,11,12,13) |
InChIキー |
SYZCNRANARMMSV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)C2=NC(=NN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


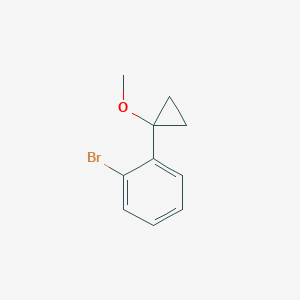

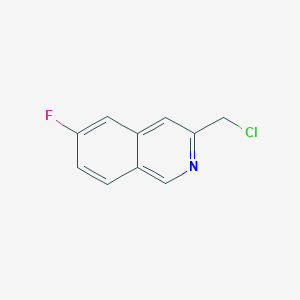
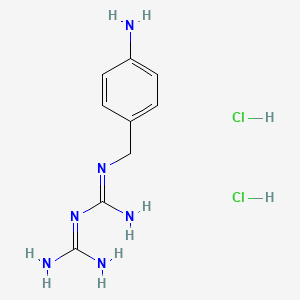


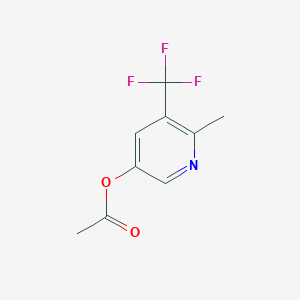
![4-(Chloromethyl)benzo[d]isothiazole](/img/structure/B13659021.png)
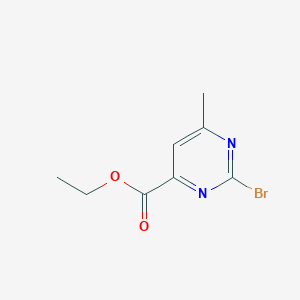
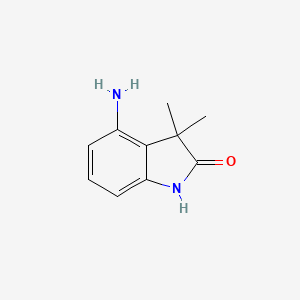
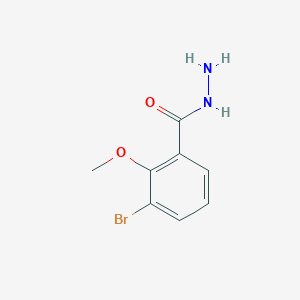
![3,5-Dibromo-7-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13659048.png)

